molecular formula C15H24N2O3 B2423369 N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide CAS No. 1465409-26-0

N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide

Cat. No.: B2423369
CAS No.: 1465409-26-0
M. Wt: 280.368
InChI Key: ZFPDVNLECLQUBX-UHFFFAOYSA-N
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Description

N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide is a chemical compound with a complex structure that includes a cyano group, an oxolane ring, and a methylcyclohexyl group.

Properties

IUPAC Name

N-[cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-11-3-2-4-13(7-11)20-10-15(18)17-14(8-16)12-5-6-19-9-12/h11-14H,2-7,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPDVNLECLQUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)OCC(=O)NC(C#N)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted cyanoacetamide derivatives .

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties
Research indicates that N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide exhibits neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases. Studies suggest that this compound may enhance cellular resilience against oxidative damage, making it a candidate for further investigation in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action
The compound’s neuroprotective mechanism may involve modulation of signaling pathways related to oxidative stress and inflammation. Preliminary in vitro studies have indicated that it can inhibit the activation of pathways leading to cell death, thereby preserving neuronal integrity.

Anticancer Research

Antitumor Activity
this compound has shown promising results in anticancer studies. In vitro tests have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structural motifs have exhibited significant cytotoxicity against human cancer cells, suggesting that this compound could be effective as a chemotherapeutic agent .

Case Studies and Findings
In one study, derivatives of this compound were synthesized and evaluated for their antiproliferative activity against multiple cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, highlighting their potential as effective anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. The presence of the cyano group and the oxolan moiety appears to play a significant role in its biological activity. Researchers are actively exploring modifications to enhance its potency and selectivity against target diseases .

Mechanism of Action

The mechanism of action of N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide involves its interaction with various molecular targets and pathways. The cyano group and oxolane ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of new compounds with unique properties and activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide include other cyanoacetamide derivatives, such as N-(benzothiazol-2-yl)-2-cyanoacetamide and N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide .

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific reactivity and properties. The presence of the oxolane ring and the methylcyclohexyl group makes it particularly versatile for various applications in scientific research and industry.

Biological Activity

N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{21}N_{3}O_{3}
  • Molecular Weight : 291.35 g/mol
  • CAS Number : Not available in the provided sources.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Its structural features suggest potential interactions with enzyme systems and receptor sites, which could influence cellular signaling and metabolic processes.

Biological Activity Overview

  • Anticancer Properties :
    • Several studies have indicated that compounds with similar structural motifs exhibit anticancer activity by inducing apoptosis in cancer cells. The oxolane ring and cyano group may enhance the ability to interact with specific molecular targets within tumor cells, leading to cell cycle arrest and apoptosis.
  • Anti-inflammatory Effects :
    • The compound may also exhibit anti-inflammatory properties. Research into related compounds suggests that modifications in the acetamide group can lead to decreased production of pro-inflammatory cytokines, thereby mitigating inflammation in various models.
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in cytokine production
NeuroprotectiveProtection against oxidative stress

Case Studies

  • Anticancer Study :
    A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to increased caspase activity, indicating apoptosis induction.
  • Inflammation Model :
    In a murine model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups. Cytokine assays revealed reduced levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory action.
  • Neuroprotection Experiment :
    In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound led to improved cell survival rates and reduced markers of oxidative damage (e.g., malondialdehyde levels).

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-[Cyano(oxolan-3-yl)methyl]-2-(3-methylcyclohexyl)oxyacetamide with high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as substitution reactions under alkaline conditions (e.g., using 3-methylcyclohexanol and cyanoacetamide derivatives) followed by reduction and condensation steps. For example, iron powder in acidic conditions can reduce nitro intermediates efficiently, while condensation with cyanoacetic acid requires coupling agents like EDCI/HOBt to stabilize reactive intermediates . Optimization of solvent polarity (e.g., DMF for polar intermediates) and temperature control (60–80°C) is critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Comprehensive characterization requires:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., oxolane ring protons at δ 3.5–4.0 ppm) and IR for functional groups (C≡N stretch ~2200 cm⁻¹) .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity and stability under varying pH .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. What safety protocols are advised for handling this compound given limited toxicological data?

  • Methodological Answer : Assume potential cytotoxicity based on structural analogs (e.g., cyano and acetamide groups). Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers under nitrogen. Acute toxicity screening (e.g., zebrafish embryo assays) is recommended before in vitro studies .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound for target binding?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., kinase enzymes) using the compound’s 3D structure (generated via Gaussian09 optimization). Key interactions include hydrogen bonding between the cyano group and catalytic lysine residues, and hydrophobic packing of the 3-methylcyclohexyl moiety. Compare binding affinities with truncated analogs to validate SAR hypotheses .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate cell lines via STR profiling. For example, discrepancies in IC₅₀ values for antimicrobial activity may arise from variations in bacterial strain resistance profiles. Use isogenic strains and orthogonal assays (e.g., fluorescence-based viability vs. colony counting) to confirm results .

Q. How can substituent modifications enhance metabolic stability without compromising potency?

  • Methodological Answer : Introduce fluorine at the oxolane ring (para position) to block CYP450-mediated oxidation. Assess metabolic stability in liver microsomes (human/rat) with LC-MS quantification. Retain the 3-methylcyclohexyl group for target affinity but replace the acetamide linker with a sulfonamide to reduce esterase susceptibility .

Q. What mechanistic studies are required to confirm its proposed enzyme inhibition mode?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure real-time binding kinetics to the target enzyme. Perform time-dependent inactivation assays with pre-incubation to distinguish reversible vs. irreversible inhibition. Isotopic labeling (³H or ¹⁴C) of the cyano group can track covalent adduct formation .

Contradictions and Recommendations

  • Synthesis Yield Variability : Patent reports >80% yield for nitro reduction, but independent studies note 60–70% due to iron powder batch differences. Recommendation: Use freshly activated iron powder and monitor reaction progress via TLC.
  • Bioactivity Discrepancies : Antimicrobial activity varies by >10-fold across studies . Recommendation: Standardize MIC testing using CLSI guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.